

## The Role of KER-047 in Hepcidin Regulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hepcidin, the master regulator of iron homeostasis, is a key therapeutic target for a range of iron-overload and iron-deficiency disorders. Dysregulation of hepcidin production can lead to conditions such as anemia of chronic disease and iron-refractory iron deficiency anemia (IRIDA). KER-047 is an investigational, orally bioavailable, selective small molecule inhibitor of activin receptor-like kinase-2 (ALK2), a key component of the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression. This technical guide provides an indepth overview of the mechanism of action of KER-047 and its role in hepcidin regulation, supported by available preclinical and clinical data.

### **Introduction: The Hepcidin-Iron Axis**

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Systemic iron levels are tightly controlled by the peptide hormone hepcidin, which is primarily synthesized in the liver. Hepcidin reduces serum iron by binding to the iron exporter ferroportin on the surface of enterocytes, macrophages, and hepatocytes, leading to its internalization and degradation. This action blocks dietary iron absorption and the release of recycled iron from macrophages.

The expression of hepcidin is principally regulated by the BMP/SMAD signaling pathway. The binding of BMP ligands (predominantly BMP6) to a receptor complex, consisting of a type I







receptor (ALK2 or ALK3) and a type II receptor (BMPR2 or ACVR2A/B), along with the coreceptor hemojuvelin (HJV), triggers a signaling cascade. This leads to the phosphorylation of SMAD proteins (SMAD1/5/8), which then complex with SMAD4 and translocate to the nucleus to induce the transcription of the hepcidin gene (HAMP).

In certain pathological states, such as anemia of inflammation and IRIDA, hepcidin levels are inappropriately elevated, leading to iron sequestration and restricted erythropoiesis. IRIDA is a rare genetic disorder caused by mutations in the TMPRSS6 gene, which encodes the transmembrane serine protease matriptase-2. Matriptase-2 normally suppresses hepcidin production by cleaving HJV. Loss of matriptase-2 function results in unchecked BMP/SMAD signaling and consequently, high hepcidin levels.

#### **KER-047: A Selective ALK2 Inhibitor**

KER-047 is a novel, orally administered small molecule designed to be a potent and selective inhibitor of ALK2.[1] By targeting ALK2, KER-047 aims to modulate the BMP/SMAD signaling pathway, thereby reducing hepcidin production and increasing the availability of systemic iron for red blood cell production.[2][3] This targeted approach holds promise for the treatment of anemias characterized by high hepcidin levels.

### **Mechanism of Action**

KER-047 exerts its pharmacological effect by directly inhibiting the kinase activity of ALK2. This inhibition prevents the phosphorylation of downstream SMAD1/5/8 proteins, a critical step in the signaling cascade that leads to hepcidin gene transcription. The reduction in SMAD signaling leads to decreased hepcidin synthesis and secretion from hepatocytes. Lower circulating hepcidin levels result in increased ferroportin on cell surfaces, leading to enhanced iron absorption from the gut and mobilization of iron from stores in the liver and spleen.





Click to download full resolution via product page

**Caption:** KER-047 inhibits ALK2, blocking SMAD phosphorylation and reducing hepcidin production.

## Preclinical and Clinical Evidence Preclinical Studies

Preclinical investigations in a mouse model of IRIDA, created by TMPRSS6 siRNA knockdown, have demonstrated the potential of ALK2 inhibition.[4] In this model, treatment with a selective ALK2 inhibitor led to a reduction in hepcidin levels, an increase in serum iron, and an amelioration of anemia. These findings provided a strong rationale for the clinical development of KER-047.

#### **Clinical Trials**

A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy adult volunteers. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][3]

The administration of KER-047 resulted in dose-dependent changes in iron metabolism biomarkers, consistent with the inhibition of ALK2.[5] Key findings included:



- Increased Serum Iron and Transferrin Saturation (TSAT): Rapid, robust, and sustained doserelated increases in serum iron and TSAT were observed.[2]
- Decreased Ferritin: A reduction in serum ferritin levels was noted, indicative of iron mobilization from stores.[5]
- Decreased Hepcidin: Dose-dependent decreases in serum hepcidin were observed in the MAD cohorts.[5]
- Increased Reticulocyte Hemoglobin: An increase in reticulocyte hemoglobin content suggested enhanced iron availability for erythropoiesis.[2]

Table 1: Summary of Pharmacodynamic Effects of KER-047 in Phase 1 MAD Study (Qualitative Summary)

| Biomarker                     | Effect Observed with<br>Increasing Doses of KER-<br>047 | Implication                                          |  |
|-------------------------------|---------------------------------------------------------|------------------------------------------------------|--|
| Serum Hepcidin                | Decrease                                                | Successful target engagement and pathway inhibition  |  |
| Serum Iron                    | Increase                                                | Increased iron mobilization and/or absorption        |  |
| Transferrin Saturation (TSAT) | Increase                                                | Greater availability of iron for transport           |  |
| Serum Ferritin                | Decrease                                                | Mobilization of iron from storage sites              |  |
| Reticulocyte Hemoglobin       | Increase                                                | Enhanced iron incorporation into new red blood cells |  |

Note: Specific quantitative data from the Phase 1 MAD cohorts were presented in figures at scientific conferences but are not publicly available in tabular format.[5]

A Phase 2, open-label, dose-escalation and expansion study of KER-047 was initiated for the treatment of patients with IRIDA. Preliminary data from a single patient in the first dose cohort



(25 mg once daily) have been reported.

Table 2: Preliminary Results from a Single Patient in the Phase 2 IRIDA Trial

| Parameter           | Day 1 (Predose) | Day 8    | Day 15   |
|---------------------|-----------------|----------|----------|
| KER-047 Dose        | -               | 25 mg QD | 25 mg QD |
| Hepcidin (nM)       | 5.9             | 2.4      | 4.7      |
| TSAT (%)            | 5.2             | 5.6      | 4.6      |
| TSAT/Hepcidin Ratio | 0.88            | 2.33     | 0.98     |
| MCV (fL)            | 70              | 72       | 72       |
| Hemoglobin (g/dL)   | 12.6            | 12.4     | 12.9     |

Data from a single patient should be interpreted with caution. These preliminary results show a trend towards a decrease in hepcidin and an increase in the TSAT/hepcidin ratio during treatment, which is consistent with the mechanism of action of KER-047.

# Experimental Protocols Preclinical IRIDA Mouse Model

A mouse model of IRIDA was established using small interfering RNA (siRNA) to knock down the expression of Tmprss6.[4] C57BL/6 mice were treated intravenously with lipid-encapsulated siRNA targeting Tmprss6. Following confirmation of the disease phenotype (anemia and low serum iron), mice were treated with a selective ALK2 inhibitor. Hematological parameters, serum iron, and serum hepcidin were measured at the end of the study.[4]

#### **Phase 1 Clinical Trial Design**

The Phase 1 study was a randomized, double-blind, placebo-controlled trial in healthy volunteers.[2]

 Part 1 (Single Ascending Dose): Participants received a single oral dose of KER-047 or placebo.



 Part 2 (Multiple Ascending Dose): Participants received daily oral doses of KER-047 or placebo for up to 7 days.[3]

Endpoints included safety, tolerability, pharmacokinetics, and pharmacodynamic markers of iron metabolism (serum iron, TSAT, ferritin, hepcidin, and reticulocyte hemoglobin).[2]





Click to download full resolution via product page

**Caption:** Workflow for the Phase 1 Single and Multiple Ascending Dose clinical trial of KER-047.

### **Biomarker Analysis**

While specific assay details for the KER-047 trials are not publicly available, standard methods for measuring iron-related biomarkers are well-established.



- Serum Hepcidin: Typically measured by competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS/MS) for more precise quantification.
- Serum Iron and Transferrin: Measured using colorimetric assays. Transferrin saturation is then calculated.
- Serum Ferritin: Measured by immunoassay.
- Complete Blood Count (CBC): Including hemoglobin and reticulocyte parameters, is performed using automated hematology analyzers.

#### Conclusion

KER-047, a selective inhibitor of ALK2, has demonstrated a clear mechanism of action in the regulation of hepcidin. By targeting a key upstream regulator in the hepcidin signaling pathway, KER-047 has shown the potential to decrease hepcidin levels, leading to the mobilization of iron stores and increased iron availability for erythropoiesis. The results from the Phase 1 study in healthy volunteers are promising, and the preliminary data from the Phase 2 trial in patients with IRIDA further support the therapeutic potential of this approach. Further clinical investigation is needed to fully elucidate the efficacy and safety profile of KER-047 in patient populations with anemias driven by elevated hepcidin. As of late 2023, Keros Therapeutics has indicated a deprioritization of the KER-047 program for functional iron deficiency in MDS and myelofibrosis, while continuing to evaluate strategic partnerships.[7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance | NIH Research Festival [researchfestival.nih.gov]







- 2. Paper: Administration of KER-047, a Novel ALK2 Inhibitor, Elicited Robust and Sustained Increases in Serum Iron in Healthy Participants [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. ir.kerostx.com [ir.kerostx.com]
- 5. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 6. LC-MS/MS method for hepcidin-25 measurement in human and mouse serum: clinical and research implications in iron disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia). [clin.larvol.com]
- To cite this document: BenchChem. [The Role of KER-047 in Hepcidin Regulation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#the-role-of-ker-047-in-hepcidin-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com